molecular formula C15H18F3NO3 B2648799 Spiro[isochroman-1,4'-piperidine] 2,2,2-trifluoroacetate CAS No. 1914148-51-8

Spiro[isochroman-1,4'-piperidine] 2,2,2-trifluoroacetate

Cat. No. B2648799
CAS RN: 1914148-51-8
M. Wt: 317.308
InChI Key: CSFLQNONWWVEEL-UHFFFAOYSA-N
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Description

Spiro[isochroman-1,4’-piperidine] 2,2,2-trifluoroacetate is a chemical compound with the CAS Number: 1914148-51-8 . It has a molecular weight of 317.31 . It appears as a white to off-white solid .


Molecular Structure Analysis

The IUPAC name for this compound is spiro[isochromane-1,4’-piperidine] 2,2,2-trifluoroacetate . The InChI code for this compound is 1S/C13H17NO.C2HF3O2/c1-2-4-12-11(3-1)5-10-15-13(12)6-8-14-9-7-13;3-2(4,5)1(6)7/h1-4,14H,5-10H2;(H,6,7) .


Physical And Chemical Properties Analysis

The physical form of Spiro[isochroman-1,4’-piperidine] 2,2,2-trifluoroacetate is a white to off-white solid . It has a molecular weight of 317.31 .

Scientific Research Applications

Discovery and Pharmacological Evaluation

Researchers have identified new hydroxamic acid derivatives, including spiro[chromane-2,4'-piperidine] and spiro[benzofuran-2,4'-piperidine], as histone deacetylase (HDAC) inhibitors by combining privileged structures with a hydroxamic acid moiety. These compounds have shown the ability to inhibit nuclear extract HDACs and possess in vitro antiproliferative activity on different tumor cell lines, indicating their potential in cancer therapy (Varasi et al., 2011).

Sigma Ligands with Subnanomolar Affinity

Spiro[isobenzofuran-1(3H),4'-piperidines] and related compounds have been synthesized and evaluated as sigma ligands. These studies aimed to determine structural factors governing sigma 1/sigma 2 affinity and selectivity, with findings showing the importance of the N-substituent in spiro[isobenzofuran-1(3H),4'-piperidines] for both affinity and selectivity. This research provides insights into the design of sigma receptor ligands with potential therapeutic applications (Moltzen et al., 1995).

Medicinal Chemistry Research Advances

A review focusing on spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds highlights their significance in medicinal chemistry. This structural component is present in many drugs, drug candidates, and biochemical reagents, demonstrating the versatility and potential of these compounds in developing new biologically active substances (Ghatpande et al., 2020).

Antimycobacterial Spiro-piperidin-4-ones

An atom economic and stereoselective synthesis of spiro-piperidin-4-ones has been described, highlighting their activity against Mycobacterium tuberculosis. This research showcases the potential of spiro-piperidin-4-ones in addressing tuberculosis, with compounds demonstrating significant in vitro and in vivo activity (Kumar et al., 2008).

Ultrasound-Assisted Synthesis

An efficient one-pot synthesis of spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives via an ultrasound-assisted method is described. This synthesis follows the group-assistant-purification chemistry process, avoiding traditional purification methods and demonstrating the utility of ultrasound in facilitating rapid and efficient chemical synthesis (Zou et al., 2012).

Safety And Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P351, P338 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .

properties

IUPAC Name

spiro[3,4-dihydroisochromene-1,4'-piperidine];2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.C2HF3O2/c1-2-4-12-11(3-1)5-10-15-13(12)6-8-14-9-7-13;3-2(4,5)1(6)7/h1-4,14H,5-10H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFLQNONWWVEEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCNCC2)C3=CC=CC=C31.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[isochroman-1,4'-piperidine] 2,2,2-trifluoroacetate

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